molecular formula C17H11N B3064452 8-Phenylnaphthalene-1-carbonitrile CAS No. 1071039-54-7

8-Phenylnaphthalene-1-carbonitrile

Cat. No.: B3064452
CAS No.: 1071039-54-7
M. Wt: 229.27 g/mol
InChI Key: CHDKFIVPOIMHRF-UHFFFAOYSA-N
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Description

8-Phenylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C17H11N It is a derivative of naphthalene, where a phenyl group is attached to the eighth position and a carbonitrile group is attached to the first position of the naphthalene ring

Preparation Methods

The synthesis of 8-Phenylnaphthalene-1-carbonitrile can be achieved through several methods. One common synthetic route involves the palladium-catalyzed cyanation of 8-bromonaphthalene-1-carbonitrile.

Another method involves the ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides. This three-step synthesis is convenient and high-yielding, making it suitable for industrial production .

Chemical Reactions Analysis

8-Phenylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonitrile group into other functional groups such as amines.

    Substitution: The phenyl and carbonitrile groups can participate in substitution reactions, where other substituents replace these groups.

Common reagents used in these reactions include palladium catalysts for cyanation, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

8-Phenylnaphthalene-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenylnaphthalene-1-carbonitrile involves its interaction with molecular targets through its phenyl and carbonitrile groups. These interactions can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

8-Phenylnaphthalene-1-carbonitrile can be compared with other similar compounds such as:

  • 8-Chloronaphthalene-1-carbonitrile
  • 8-Bromonaphthalene-1-carbonitrile
  • 8-Iodonaphthalene-1-carbonitrile
  • Naphthalene-1,8-dicarbonitrile

These compounds share the naphthalene core structure but differ in the substituents attached to the ring. The unique combination of a phenyl group and a carbonitrile group in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

8-phenylnaphthalene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N/c18-12-15-10-4-8-14-9-5-11-16(17(14)15)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDKFIVPOIMHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80568032
Record name 8-Phenylnaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071039-54-7
Record name 8-Phenylnaphthalene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80568032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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